molecular formula C21H27N5O B5560207 1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol

1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol

Cat. No. B5560207
M. Wt: 365.5 g/mol
InChI Key: JLHMIBSTPIBAHJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that exhibit potential for various biological activities due to their complex structure, which includes imidazole, quinoline, and piperidine moieties. Compounds with such structures are often explored for their potential in pharmaceutical and medicinal chemistry due to their interaction with biological targets.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step processes including amino protection, nucleophilic reaction, and deprotection, purified by techniques such as silica gel chromatography. The synthesis is characterized by high yields and is suitable for derivatives containing a 4-piperazinyl quinoline ring (Guo Qian-yi, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like IR, GC-MS, and 1H-NMR, revealing detailed structural information crucial for understanding their biological activity. Compounds in this category often exhibit planarity or near-planarity in their molecular structure, affecting their interaction with biological targets (V. Kettmann et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include peroxide-mediated site-specific C-H methylation under metal-free conditions. This reflects the compounds' ability to undergo specific chemical modifications, enhancing their potential utility in various applications (Shengzhou Jin et al., 2019).

Scientific Research Applications

Synthesis and Structure Identification

1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol and its derivatives have been explored in various scientific research contexts, particularly focusing on their synthesis, structural identification, and potential applications in medicinal chemistry. These compounds, due to their complex chemical structures, have been subjects of interest for their potential roles in drug discovery and development.

Synthesis and Antimicrobial Activity : A study on the synthesis and structure identification of related compounds demonstrates the feasibility of synthesizing derivatives containing a 4-piperazinyl quinoline ring. This process involves amino protection, nucleophilic reaction, and deprotection, aiming at potential anti-malarial agents. Furthermore, derivatives like 5-imidazolones have been synthesized and screened for antimicrobial activity, indicating the relevance of these compounds in developing new antimicrobial agents (Guo Qian-yi, 2011; M. Idrees et al., 2018).

Anticancer Activity : The effect of heterocyclic substituents at the C-3 position of related compounds on their anticancer activity has been analyzed, revealing that specific derivatives demonstrate significant anticancer potential. This suggests the importance of heterocyclic substituents in modulating the biological activity of these compounds, making them promising candidates for anticancer drug development (A. Konovalenko et al., 2022).

Catalysis and Chemical Synthesis : Research on the synthesis of N-fused imidazole-quinoline conjugates under solvent-free conditions has shown the effectiveness of specific catalysts in facilitating these reactions. These studies highlight the utility of such compounds in developing efficient synthetic methodologies for complex heterocyclic compounds, which are crucial in medicinal chemistry and drug synthesis (A. Mouradzadegun et al., 2015).

Antimicrobial and Antifungal Activity : The antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives, including those with pyridinium moiety, has been investigated, showing that specific derivatives exhibit significant bacteriostatic and fungistatic activities. These findings contribute to the understanding of the structure-activity relationship in these compounds and their potential as antimicrobial and antifungal agents (A. Kalinin et al., 2013).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

1-[3-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-6-methylquinolin-2-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-15-5-6-19-16(10-15)11-17(12-25(2)14-20-22-7-8-23-20)21(24-19)26-9-3-4-18(27)13-26/h5-8,10-11,18,27H,3-4,9,12-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHMIBSTPIBAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCCC(C3)O)CN(C)CC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol

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